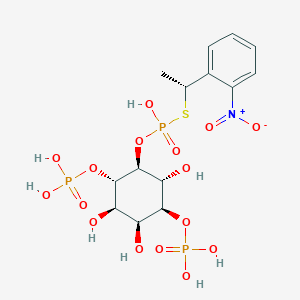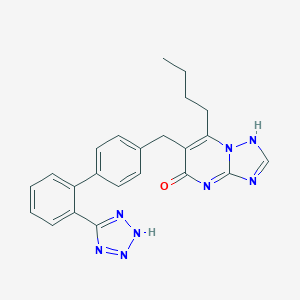
N-((4-Ethylenedioxy)cyclohexyl)-N'-phenylhydrazine
カタログ番号 B068172
CAS番号:
177721-74-3
分子量: 248.32 g/mol
InChIキー: OGBMLIUZWYUEJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s name suggests that it is a hydrazine derivative. Hydrazines are a class of organic compounds with the formula R2N-NR2. They are often used in rocket propellants and to prepare gas precursors used in air bags .
Molecular Structure Analysis
Based on the name, this compound likely contains a cyclohexyl ring (a six-membered carbon ring) with an ethylenedioxy group attached, as well as a phenyl group (a six-membered carbon ring) attached to a hydrazine group (two nitrogen atoms bonded together). The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
As a hydrazine derivative, this compound could potentially participate in a variety of chemical reactions. Hydrazines are often used in the synthesis of various organic compounds. They can act as nucleophiles, forming bonds with electrophilic carbon centers .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-4-12(5-3-1)15-16-13-6-8-14(9-7-13)17-10-11-18-14/h1-5,13,15-16H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMLIUZWYUEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NNC3=CC=CC=C3)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole
161155-36-8
5-bromo-1H-pyrrolo[2,3-b]pyridine
183208-35-7
1-but-3-enoxy-N,N-dimethylmethanamine
159558-06-2
2-(4-bromo-3-methylphenyl)-1H-imidazole
180083-01-6

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)





![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)





